molecular formula C9H9BrN2O2S B12608423 2-(3-Bromo-phenyl)-4-methyl-2,5-dihydro-[1,2,3]thiadiazole 1,1-dioxide CAS No. 908333-93-7

2-(3-Bromo-phenyl)-4-methyl-2,5-dihydro-[1,2,3]thiadiazole 1,1-dioxide

Cat. No.: B12608423
CAS No.: 908333-93-7
M. Wt: 289.15 g/mol
InChI Key: RINCAIVZAWAFTF-UHFFFAOYSA-N
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Description

2-(3-Bromo-phenyl)-4-methyl-2,5-dihydro-[1,2,3]thiadiazole 1,1-dioxide is a heterocyclic compound belonging to the thiadiazole family. Thiadiazoles are five-membered rings containing sulfur and nitrogen atoms, known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

The synthesis of 2-(3-Bromo-phenyl)-4-methyl-2,5-dihydro-[1,2,3]thiadiazole 1,1-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-bromoaniline with methyl isothiocyanate, followed by oxidation to form the desired thiadiazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-phenyl)-4-methyl-2,5-dihydro-[1,2,3]thiadiazole 1,1-dioxide involves its interaction with molecular targets, such as enzymes or receptors. For example, it may inhibit specific enzymes by binding to their active sites, leading to the disruption of essential biological pathways . The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to 2-(3-Bromo-phenyl)-4-methyl-2,5-dihydro-[1,2,3]thiadiazole 1,1-dioxide include other thiadiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

908333-93-7

Molecular Formula

C9H9BrN2O2S

Molecular Weight

289.15 g/mol

IUPAC Name

2-(3-bromophenyl)-4-methyl-5H-thiadiazole 1,1-dioxide

InChI

InChI=1S/C9H9BrN2O2S/c1-7-6-15(13,14)12(11-7)9-4-2-3-8(10)5-9/h2-5H,6H2,1H3

InChI Key

RINCAIVZAWAFTF-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(S(=O)(=O)C1)C2=CC(=CC=C2)Br

Origin of Product

United States

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